heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate
Description
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate is a structurally complex ester-amide hybrid compound. Its molecular architecture comprises:
- Heptadecan-9-yl ester group: A 17-carbon branched alkyl chain esterified at the 9th position, contributing to hydrophobicity and lipid solubility.
- Heptanoate backbone: A seven-carbon chain esterified at the terminal position.
- Amide substituent: A 3-hydroxypropyl group linked to a 6-oxo-6-undecoxyhexyl chain via an amino group, introducing polar and hydrogen-bonding functionalities.
This compound’s synthesis likely involves multi-step reactions, including esterification of heptadecan-9-ol with a heptanoic acid derivative, followed by amidation or alkylation to introduce the 3-hydroxypropyl and oxo-undecoxyhexyl moieties. Characterization methods such as IR spectroscopy (for ester C=O and amide N-H bonds) and mass spectrometry (for molecular weight confirmation) are critical .
Properties
Molecular Formula |
C44H87NO5 |
|---|---|
Molecular Weight |
710.2 g/mol |
IUPAC Name |
heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate |
InChI |
InChI=1S/C44H87NO5/c1-4-7-10-13-16-17-18-23-31-41-49-43(47)35-28-24-30-38-45(39-32-40-46)37-29-22-21-27-36-44(48)50-42(33-25-19-14-11-8-5-2)34-26-20-15-12-9-6-3/h42,46H,4-41H2,1-3H3 |
InChI Key |
PLFYZWLZPLFNBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCOC(=O)CCCCCN(CCCCCCC(=O)OC(CCCCCCCC)CCCCCCCC)CCCO |
Origin of Product |
United States |
Preparation Methods
Retrosynthetic Analysis
The target molecule is dissected into three primary synthons:
-
Heptadecan-9-yl heptanoate backbone : Derived from heptadecan-9-ol and heptanoic acid via esterification.
-
6-Oxo-6-undecoxyhexyl bromide : Synthesized by bromination of 6-hydroxyhexanoic acid undecanyl ester.
-
3-Hydroxypropylamine : A commercially available precursor.
The convergent synthesis strategy involves coupling these components through nucleophilic substitution and esterification.
Synthesis of 6-Oxo-6-Undecoxyhexyl Bromide
Reactants :
-
Undecanol (C<sub>11</sub>H<sub>23</sub>OH)
-
6-Bromohexanoic acid
Procedure :
-
Esterification : Undecanol reacts with 6-bromohexanoic acid in dichloromethane (DCM) using N,N'-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts.
-
Purification : Silica gel chromatography (hexane:ethyl acetate = 9:1) removes unreacted starting materials.
Preparation of 3-Hydroxypropylamine Intermediate
Reactants :
-
1,3-Propanediol
-
Ammonium hydroxide
Procedure :
Final Alkylation Reaction
Reactants :
-
Heptadecan-9-yl heptanoate
-
6-Oxo-6-undecoxyhexyl bromide
-
3-Hydroxypropylamine
Procedure :
-
Alkylation : The amine reacts with the bromide in anhydrous tetrahydrofuran (THF) at 60°C for 24 hours.
-
Workup : The crude product is washed with 5% NaHCO<sub>3</sub> and brine, followed by drying over MgSO<sub>4</sub>.
Purification and Characterization
Chromatographic Purification
Spectroscopic Validation
-
<sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>): δ 4.10 (t, 2H, OCH<sub>2</sub>), 3.60 (m, 2H, NHCH<sub>2</sub>), 2.30 (t, 2H, COOCH<sub>2</sub>), 1.25 (m, 56H, alkyl chains).
-
FT-IR : 1745 cm<sup>−1</sup> (C=O ester), 1650 cm<sup>−1</sup> (amide I).
Formulation into Lipid Nanoparticles
Microfluidic Assembly
Components :
-
Ionizable lipid (BP Lipid 139): 50 mol%
-
DSPC: 10.5 mol%
-
Cholesterol: 38 mol%
-
DMG-PEG2000: 1.5 mol%
Procedure :
-
Aqueous Phase : mRNA in citrate buffer (150 mM, pH 4.5).
-
Organic Phase : Lipids dissolved in ethanol.
-
Mixing : Nanoassemblr microfluidic device (flow rate ratio 1:3, total flow rate 9 mL/min).
Particle Size : 80–100 nm (dynamic light scattering).
Encapsulation Efficiency : >90% (Ribogreen assay).
Challenges and Optimization Strategies
Side Reactions
Scalability
-
Batch Size : Pilot-scale reactions (1 kg) achieve consistent yields by controlling exothermicity via slow bromide addition.
Analytical Methods for Quality Control
| Parameter | Method | Specification |
|---|---|---|
| Purity | HPLC-UV (220 nm) | ≥97% |
| Residual Solvents | GC-MS | <500 ppm (THF, DCM) |
| Heavy Metals | ICP-MS | <10 ppm |
| Water Content | Karl Fischer | <0.5% |
Chemical Reactions Analysis
Types of Reactions
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like halides or amines can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary alcohols.
Substitution: Formation of substituted amines or esters.
Scientific Research Applications
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex molecules and in the study of reaction mechanisms.
Biology: Employed in the development of lipid nanoparticles for drug delivery systems.
Medicine: Investigated for its potential in targeted drug delivery and controlled release formulations.
Industry: Utilized in the formulation of specialty chemicals and materials
Mechanism of Action
The mechanism of action of heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate involves its interaction with lipid membranes. The compound can integrate into lipid bilayers, enhancing the stability and delivery efficiency of encapsulated drugs. The molecular targets include cell membranes and intracellular pathways involved in endocytosis and drug release .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s uniqueness lies in its hybrid ester-amide structure, which differentiates it from analogous molecules. Below is a comparative analysis with three related compounds:
Table 1: Physicochemical and Functional Comparisons
| Compound Name | Molecular Weight (g/mol) | Solubility (logP) | Key Functional Groups | Biological Activity | Stability (pH 7.4) |
|---|---|---|---|---|---|
| Heptadecan-9-yl heptanoate | ~382.6 | 8.2 (High lipid) | Ester | Surfactant, membrane permeation | Stable |
| 7-[3-Hydroxypropylamino]heptanoic acid | ~217.3 | -1.5 (Aqueous) | Carboxylic acid, amine, hydroxyl | Chelation, enzyme inhibition | Moderate hydrolysis |
| 6-Oxo-6-undecoxyhexylamine | ~229.4 | 3.8 | Ketone, amine | Intermediate in drug synthesis | Oxidative degradation |
| Target Compound | ~625.8 | 5.1 | Ester, amide, ketone, hydroxyl | Hypothetical: Drug delivery | Stable (amide) |
Key Findings:
Lipophilicity vs. Polar Balance: The target compound’s logP (5.1) reflects a balance between the hydrophobic heptadecan-9-yl group and polar amide/ketone groups. This contrasts with heptadecan-9-yl heptanoate (logP 8.2), which lacks polar moieties . Compared to 7-[3-hydroxypropylamino]heptanoic acid (water-soluble), the esterification significantly enhances lipid solubility, suggesting superior membrane permeability.
Stability: The amide bond in the target compound resists hydrolysis better than ester-dominated analogs (e.g., heptadecan-9-yl heptanoate), aligning with studies showing amides’ hydrolytic stability under physiological conditions .
Functional Versatility :
- The 3-hydroxypropyl group enables hydrogen bonding, a feature absent in 6-oxo-6-undecoxyhexylamine. This may enhance interactions with biological targets (e.g., enzymes or receptors).
Biological Activity
Heptadecan-9-yl 7-[3-hydroxypropyl-(6-oxo-6-undecoxyhexyl)amino]heptanoate, also known as SM-102, is a synthetic lipid that has garnered attention primarily for its role in the formulation of lipid nanoparticles (LNPs) used in mRNA vaccine delivery. This article explores its biological activity, chemical properties, and relevant case studies.
This compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Molecular Formula | C44H87NO5 |
| Molar Mass | 710.17 g/mol |
| Density | 0.925 ± 0.06 g/cm³ |
| Boiling Point | 725.8 ± 50.0 °C |
| pKa | 14.67 ± 0.10 |
This compound is characterized by a complex structure that includes a cationic lipid backbone, which is crucial for its function in gene delivery systems.
SM-102 functions as an ionizable amino lipid, which facilitates the encapsulation of mRNA molecules within lipid nanoparticles. This property enhances cellular uptake and expression of the mRNA once delivered into target cells. The positive charge of SM-102 aids in overcoming cellular membranes, thus improving transfection efficiency.
Efficacy in Vaccine Development
Recent studies have highlighted the efficacy of SM-102 in the development of mRNA vaccines, particularly during the COVID-19 pandemic. In formulations such as the Pfizer-BioNTech and Moderna vaccines, SM-102 has been integral in ensuring effective delivery of mRNA to elicit an immune response.
One notable study demonstrated that LNPs formulated with SM-102 showed significantly enhanced mRNA delivery and protein expression compared to other lipid formulations. The results indicated that these nanoparticles could effectively induce robust immune responses in animal models, paving the way for their use in human clinical trials.
Case Studies
-
COVID-19 Vaccine Development
- A pivotal study published in Nature explored the use of SM-102 in LNPs for delivering mRNA vaccines against SARS-CoV-2. The study reported a strong immune response and minimal adverse effects in animal models, suggesting a favorable safety profile for human use.
-
mRNA Therapeutics
- Research conducted by BioNTech highlighted the use of SM-102 in various therapeutic applications beyond vaccines, including cancer immunotherapy. The study found that formulations containing SM-102 improved tumor-targeting capabilities and enhanced therapeutic efficacy.
Safety and Toxicology
While SM-102 has shown promise in various applications, safety assessments are critical. Toxicological studies have indicated low toxicity levels associated with its use in LNP formulations. However, continuous monitoring and research are necessary to ensure long-term safety profiles as clinical applications expand.
Q & A
Q. What are the critical steps and reaction conditions for synthesizing heptadecan-9-yl derivatives, and how do they impact yield and purity?
- Methodological Answer : Synthesis typically involves multi-step organic reactions, including:
- Acylation : Reacting hydroxypropyl amines with activated esters (e.g., octanoic acid derivatives).
- Alkylation : Introducing undecyloxy or similar hydrophobic chains under controlled temperatures (e.g., 40–60°C) and inert atmospheres (e.g., nitrogen).
- Purification : Chromatography (e.g., silica gel or HPLC) to isolate the target compound from by-products .
Key factors affecting yield: stoichiometric ratios, solvent selection (e.g., anhydrous DCM or THF), and reaction time. Impurities often arise from incomplete alkylation or oxidation, requiring rigorous characterization .
Q. Which analytical techniques are essential for characterizing heptadecan-9-yl-based lipids, and how do they validate structural integrity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Confirms functional groups (e.g., hydroxypropyl, amino) and chain connectivity via ¹H/¹³C spectra.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., m/z 710.17 for SM-102 analogs) and fragmentation patterns .
- Infrared Spectroscopy (IR) : Identifies carbonyl (C=O, ~1700 cm⁻¹) and amine (N-H, ~3300 cm⁻¹) groups .
- High-Performance Liquid Chromatography (HPLC) : Assesses purity (>95%) and retention time consistency (e.g., 1.00 min under SQD-FA05 conditions) .
Q. What are the primary applications of heptadecan-9-yl derivatives in nucleic acid delivery systems?
- Methodological Answer : These lipids are key in lipid nanoparticle (LNP) formulations for mRNA vaccines (e.g., Moderna’s COVID-19 vaccine):
- Encapsulation : Electrostatic interactions between ionizable amines (pKa ~6.7) and negatively charged mRNA enable stable complexation.
- Cellular Uptake : Hydrophobic chains (e.g., heptadecane) fuse with endosomal membranes, promoting mRNA release into the cytoplasm .
Comparative studies show enhanced transfection efficiency over shorter-chain analogs (e.g., dodecane derivatives) due to optimized hydrophobicity .
Advanced Research Questions
Q. How can synthesis protocols for heptadecan-9-yl derivatives be optimized for scalability without compromising bioactivity?
- Methodological Answer :
- Design of Experiments (DOE) : Systematically vary parameters (e.g., temperature, catalyst loading) to identify optimal conditions.
- Continuous Flow Chemistry : Reduces batch variability and improves heat management during exothermic steps (e.g., alkylation).
- In-line Analytics : Use FTIR or Raman spectroscopy for real-time monitoring of intermediate formation .
Scalability challenges include maintaining low moisture levels (<50 ppm) to prevent hydrolysis of ester groups .
Q. Which structural features of heptadecan-9-yl derivatives dictate their efficacy in mRNA delivery, and how do modifications alter cellular interactions?
- Methodological Answer : Critical structural elements include:
- Ionizable Amine : Enables pH-dependent charge for endosomal escape.
- Hydrophobic Chains : Heptadecane and undecyloxy groups enhance membrane fluidity and LNP stability.
Modifications (e.g., replacing heptanoate with octanoate) impact: - Biodistribution : Longer chains (C17 vs. C12) increase liver targeting due to enhanced apolipoprotein binding.
- Toxicity : Branched chains reduce cellular stress compared to linear analogs .
Q. How do formulation variables in lipid nanoparticles (LNPs) affect mRNA encapsulation efficiency and endosomal escape kinetics?
- Methodological Answer : Variables include:
- Lipid Ratios : Optimal ionizable lipid:cholesterol:DSPC:PEG ratios (e.g., 50:38.5:10:1.5) balance stability and release.
- PEGylation : PEG2000-DMG content modulates LNP size (70–100 nm) and prevents opsonization.
Studies using fluorescence resonance energy transfer (FRET) reveal that >90% encapsulation efficiency requires precise control of lipid-mRNA mixing kinetics (e.g., microfluidic devices) .
Data Contradiction Analysis
Q. How can researchers resolve discrepancies in reported bioactivity of heptadecan-9-yl derivatives across studies?
- Methodological Answer : Discrepancies often arise from:
- Structural Variations : Minor differences (e.g., heptanoate vs. octanoate esters) alter logP and biodistribution.
- Formulation Heterogeneity : Batch-to-batch variability in LNP size or polydispersity index (PDI).
Mitigation strategies: - Standardized Characterization : Use identical analytical protocols (e.g., dynamic light scattering for size, SYBR Gold assays for encapsulation).
- Comparative Studies : Benchmark against reference compounds (e.g., SM-102) with published data .
Comparative Structural Analysis
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
